molecular formula C23H17N3OS B2720670 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone CAS No. 670270-12-9

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone

Cat. No.: B2720670
CAS No.: 670270-12-9
M. Wt: 383.47
InChI Key: WLOUEMIAJSTIRO-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]quinoline core substituted with a methyl group at position 5, a thioether linkage at position 1, and a naphthalen-2-yl ethanone moiety. Its structural complexity arises from the fusion of triazole and quinoline rings, which are known to confer diverse biological activities, including anticancer and antimicrobial properties . For instance, metabolites containing the [1,2,4]triazolo[4,3-a]quinoline scaffold have been identified in natural products, suggesting biochemical relevance .

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-15-12-22-24-25-23(26(22)20-9-5-4-8-19(15)20)28-14-21(27)18-11-10-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOUEMIAJSTIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone (CAS No. 982597) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H18N4OS
  • Molecular Weight : 398.48 g/mol
  • Structure : The compound features a triazole ring linked to a quinoline moiety and a naphthalene group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with triazole and quinoline structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone have been investigated in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance:

  • Case Study : A study on related compounds demonstrated that triazole derivatives exhibited cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 3.16 µM against MCF-7 breast cancer cells, indicating strong anticancer properties .

Table 1: Comparison of Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-73.16
Compound BA5492.74
Compound CHeLa0.39

Antimicrobial Activity

The thiazole moiety in similar compounds has been associated with antimicrobial properties. A study found that mercapto-substituted triazoles showed significant antibacterial and antifungal activity against various pathogens . The presence of sulfur in the structure may enhance these effects.

The proposed mechanisms for the biological activity of triazole-containing compounds include:

  • Enzyme Inhibition : Many triazoles inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : The compound was tested against several cancer cell lines and showed potent cytotoxic effects comparable to established chemotherapeutics.
  • Molecular Docking Studies : These studies indicated that the compound may interact with specific protein targets involved in cancer progression and survival pathways .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The National Cancer Institute (NCI) has tested similar compounds for their ability to inhibit tumor growth, with promising results indicating a potential for further development as an anticancer agent .
  • Case Study : A study involving the synthesis of derivatives of this compound demonstrated that certain modifications enhanced biological activity against breast cancer cells. The synthesized compounds were evaluated for their efficacy using established protocols, showing significant inhibition rates against tested human tumor cells .

Drug Development

The unique structural features of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone make it a candidate for drug development in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it relevant for the development of new antibiotics or antifungal agents.
  • Neuroprotective Effects : There is ongoing research into the neuroprotective effects of compounds with similar structures. The presence of the triazole moiety may contribute to neuroprotective activities, warranting further investigation.
  • Anti-inflammatory Properties : Compounds related to this structure have been studied for their anti-inflammatory effects. This could lead to applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Triazole-Quinoline Hybrids: 5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl derivatives (): These compounds lack the quinoline fusion but share the triazole core. Their synthesis involves hydrazine-carbodithioate intermediates, differing from the thioether linkage in the target compound. Biological data are sparse, but their structural analogs show moderate enzyme inhibition . 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (): This derivative replaces the quinoline with a triazoline-thione ring and incorporates a naphthalenyl group. It exhibits notable anticancer activity, attributed to the naphthalenyl substituent’s π-π stacking interactions with DNA .
  • Thiadiazole and Thiazole Derivatives: (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides (): These compounds substitute the triazole-quinoline core with thiadiazole and quinoxaline moieties. They demonstrate antimicrobial activity, likely due to the thiadiazole’s electron-deficient nature enhancing electrophilic interactions . 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol (): A thiazole-azo-naphthol hybrid, this compound emphasizes the role of azo linkages in metal chelation and sensor applications, diverging from the target compound’s pharmacological focus .

Substituent Effects

  • Naphthalenyl vs. Phenyl Groups :
    Naphthalenyl-substituted compounds (e.g., ) exhibit enhanced bioactivity compared to phenyl analogs. For example, 4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione derivatives show superior anticancer activity due to increased hydrophobic interactions with cellular targets .
  • Thioether vs. Thione Linkages : The thioether group in the target compound may offer greater metabolic stability than thione-containing analogs (e.g., ), which are prone to oxidation .

Q & A

Q. What are the common synthetic routes for preparing 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing triazoloquinoline derivative with a naphthyl-substituted ethanone. For example:

React 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol with 1-(naphthalen-2-yl)-2-chloroethanone in acetone using K₂CO₃ as a base (1–2 hours under reflux) .

Purify via filtration, washing with ethanol, and recrystallization to improve yield and purity.
Alternative routes may involve cyclocondensation of intermediates (e.g., thiocarbohydrazide with quinoline derivatives) .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., naphthyl proton signals at δ 7.5–8.5 ppm, triazole methyl group at δ 2.5 ppm) .
  • IR spectroscopy : Detect characteristic bands for C=S (~650–750 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₁₆N₄OS requires m/z 396.1042) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer :
  • Solvents : Acetone or ethanol are preferred for their ability to dissolve both polar and non-polar intermediates .
  • Temperature : Reflux conditions (70–80°C) enhance reaction rates while minimizing side reactions .
  • Catalysts : Anhydrous K₂CO₃ or NaH improves nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to assign overlapping signals .
  • 2D NMR (COSY, HSQC) : Map coupling between protons and adjacent carbons to clarify complex splitting patterns (e.g., naphthyl vs. triazole protons) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereochemical assignments .

Q. What strategies mitigate thermal instability during purification?

  • Methodological Answer :
  • Low-temperature recrystallization : Use ice-cold ethanol to minimize decomposition .
  • Column chromatography : Employ silica gel with a gradient elution (hexane:ethyl acetate) to separate thermally labile byproducts .
  • Thermogravimetric analysis (TGA) : Pre-screen thermal stability to identify safe drying temperatures (e.g., <150°C) .

Q. How can biological activity (e.g., antiviral or anticancer potential) be systematically evaluated?

  • Methodological Answer :

Q. In vitro assays :

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) .
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorogenic substrates .

Molecular docking : Model interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina to prioritize in vivo testing .

Q. What experimental design considerations address low reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Intermediate characterization : Validate each step via LC-MS or TLC before proceeding .
  • Stoichiometric control : Use exact molar ratios (e.g., 1:1 for thiourea and quinone derivatives) to avoid side reactions .
  • Statistical optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., pH, temperature) .

Key Considerations for Researchers

  • Contradictions in Evidence : Some synthesis protocols (e.g., thiocarbohydrazide vs. direct thiol coupling) may yield varying purities; cross-validate with TLC/LC-MS .
  • Advanced Tools : Leverage computational chemistry (e.g., Gaussian for DFT calculations) to predict reactivity and stability .

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